シクロアスペプチドA

概要

説明

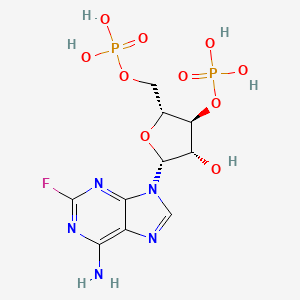

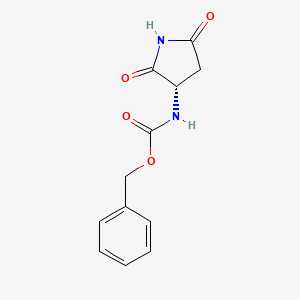

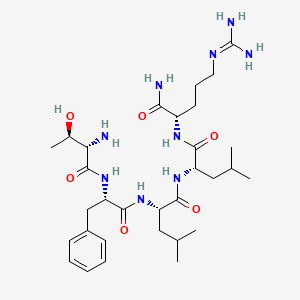

シクロアスペプチドAは、Penicillium janczewskiiという内生菌から単離された生物活性のあるペンタペプチドです。 その興味深い特性は、特に報告されている抗寄生虫活性のために注目を集めています .

科学的研究の応用

化学: 研究者たちは、シクロアスペプチドAが、特定の特性を持つ新しい化合物を設計するための足場として役立つ可能性を探っています。その独特の構造は、合成化学にとって興味深い標的となっています。

生物学と医学: this compoundの抗寄生虫活性は、創薬における潜在的な応用を示唆しています。その作用機序と分子標的を調べることで、新しい治療法につながる可能性があります。

産業: まだ広く利用されていませんが、this compoundの生物活性は、農業、製薬、材料科学における将来の応用にインスピレーションを与える可能性があります。

作用機序

シクロアスペプチドAがその効果を発揮する正確なメカニズムは、現在も研究の活発な分野です。特定の細胞標的やシグナル伝達経路との相互作用が関与している可能性があります。

6. 類似の化合物との比較

This compoundは、その独特の構造と抗寄生虫活性によって際立っています。類似の化合物には、他の環状ペプチドが含まれますが、その特徴の正確な組み合わせを共有するものは何もありません。

生化学分析

Biochemical Properties

Cycloaspeptide A plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nonribosomal peptide synthetase, which is involved in its biosynthesis. The nonribosomal peptide synthetase preferentially accepts and incorporates N-methylated amino acids, which is crucial for the production of cycloaspeptide A . Additionally, cycloaspeptide A has been shown to interact with N-methyltransferase, which is involved in the methylation of specific amino acid residues within the peptide .

Cellular Effects

Cycloaspeptide A influences various cellular processes and functions. It has been reported to exhibit insecticidal activity, which suggests its potential impact on insect cells. In mammalian cells, cycloaspeptide A has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in stress response and apoptosis . Cycloaspeptide A also affects cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of cycloaspeptide A involves several key interactions at the molecular level. Cycloaspeptide A binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of enzyme activity, which can lead to changes in cellular processes. Cycloaspeptide A has been shown to inhibit the activity of certain proteases, which are involved in protein degradation and turnover . Additionally, cycloaspeptide A can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cycloaspeptide A have been observed to change over time. The stability and degradation of cycloaspeptide A are important factors that influence its long-term effects on cellular function. Studies have shown that cycloaspeptide A is relatively stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to cycloaspeptide A has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of cycloaspeptide A vary with different dosages in animal models. At low doses, cycloaspeptide A has been shown to exhibit beneficial effects, such as insecticidal activity and anti-malarial properties . At high doses, cycloaspeptide A can exhibit toxic or adverse effects. For example, high doses of cycloaspeptide A have been associated with neurotoxic effects in certain animal models . Threshold effects have also been observed, where a specific dosage is required to achieve the desired biological activity .

Metabolic Pathways

Cycloaspeptide A is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of cycloaspeptide A involves the incorporation of N-methylated amino acids by nonribosomal peptide synthetase . Additionally, cycloaspeptide A interacts with enzymes such as N-methyltransferase, which is involved in the methylation of specific amino acid residues . These interactions influence the metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of cycloaspeptide A within cells and tissues are mediated by specific transporters and binding proteins. Cycloaspeptide A can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of cycloaspeptide A within specific tissues can influence its biological activity and effects . For example, cycloaspeptide A has been shown to accumulate in insect tissues, where it exerts its insecticidal activity .

Subcellular Localization

Cycloaspeptide A exhibits specific subcellular localization, which can affect its activity and function. The targeting of cycloaspeptide A to specific compartments or organelles is mediated by targeting signals and post-translational modifications . For instance, cycloaspeptide A has been observed to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The subcellular localization of cycloaspeptide A is crucial for its biological activity and function .

準備方法

合成経路と反応条件: シクロアスペプチドAの生合成には、最小限の5モジュール非リボソームペプチドシンテターゼ(NRPS)と、新しいタイプのトランス作用型N-メチルトランスフェラーゼ(N-MeT)が含まれます . これらの酵素は協力してペプチド骨格を構築し、N-メチル化アミノ酸を導入します。

工業生産方法: This compoundの工業規模での生産方法は広く文書化されていませんが、研究の進歩により、基質の供給を制御し、新規のフッ素化類似体を含む特定の代謝物の収量を増やすことが可能になりました .

化学反応の分析

シクロアスペプチドAは、酸化、還元、置換などのさまざまな反応を受けます。これらの反応で使用される一般的な試薬や条件は、現在も研究の活発な分野です。これらの反応から生成される主要な生成物は、その多様な生物活性に貢献しています。

類似化合物との比較

Cycloaspeptide A stands out due to its unique structure and antiparasitic activity. Similar compounds include other cyclic peptides, but none share its exact combination of features.

特性

IUPAC Name |

(4S,7S,10S,13S)-10-benzyl-4-[(4-hydroxyphenyl)methyl]-5,11,13-trimethyl-7-(2-methylpropyl)-2,5,8,11,14-pentazabicyclo[14.4.0]icosa-1(20),16,18-triene-3,6,9,12,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQAUFZWGKHGZ-IAURBROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017535 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109171-13-3 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cycloaspeptide A and where is it found?

A1: Cycloaspeptide A is a cyclic pentapeptide first isolated from the fungus Aspergillus sp. NE-45. [] It has since been discovered in various other fungal species, including Penicillium janczewskii, a fungus found in the Chilean gymnosperm Prumnopitys andina. [] Interestingly, it has also been identified in the marine bacterium Salinispora arenicola, suggesting a potential role for horizontal gene transfer between fungi and bacteria. []

Q2: What is the molecular formula and weight of cycloaspeptide A?

A2: The molecular formula of cycloaspeptide A is C36H43N5O6. Its molecular weight is 637.76 g/mol. []

Q3: Has the structure of cycloaspeptide A been confirmed by any methods?

A3: Yes, the structure of cycloaspeptide A has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] Its three-dimensional structure has also been determined through X-ray crystallography. []

Q4: Does cycloaspeptide A exhibit any biological activities?

A4: While initial studies on cycloaspeptide A did not reveal significant cytotoxicity, [] later investigations have shown that it, along with related cycloaspeptides F and G, display cytotoxic effects against HeLa and MCF7 cancer cell lines. []

Q5: Are there any known insecticidal activities associated with cycloaspeptides?

A5: Yes, a related compound, cycloaspeptide E, which differs from cycloaspeptide A by the absence of a tyrosine moiety, has shown insecticidal activity. This discovery marked the first report of insecticidal activity within the cycloaspeptide family. []

Q6: Have any studies explored the biosynthesis of cycloaspeptide A?

A6: Yes, research has focused on understanding the biosynthetic pathway of cycloaspeptides. Notably, the identification of a pathway-specific N-methyl transferase within the cycloaspeptide gene cluster has provided insights into the mechanism of N-methylation during cycloaspeptide biosynthesis. []

Q7: How does the structure of cycloaspeptides affect their activity?

A7: The structure-activity relationship (SAR) of cycloaspeptides is an active area of research. Studies have demonstrated that modifications to the peptide backbone, such as the removal of the tyrosine moiety in cycloaspeptide E, can significantly alter its biological activity, including introducing insecticidal properties. []

Q8: Have there been any attempts to synthesize cycloaspeptide A or its analogues?

A8: Yes, researchers have successfully developed both total and partial synthetic routes for cycloaspeptide A and its analogues. For instance, cycloaspeptide E has been synthesized both partially from cycloaspeptide A and totally from methyl alaninate hydrochloride. [] Additionally, a palladium-catalyzed method has been developed for the β-C(sp3)-H arylation of N-protected N-methyl alanines, enabling the synthesis of various cycloaspeptide A analogues for SAR studies. []

Q9: Are there any computational studies on cycloaspeptides?

A9: Computational chemistry has played a role in understanding the conformational preferences of cycloaspeptides. Density functional theory (DFT) calculations have been used to investigate the stable conformations of cycloaspeptide G, providing insights into its vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. [] Further DFT studies, incorporating dispersion correction and ECD spectral confirmation, have explored the stable conformers of cycloaspeptides A, D, and G. []

Q10: Are there any known environmental risks associated with cycloaspeptides?

A10: The entomopathogenic fungi Isaria fumosorosea and Isaria farinosa are known to produce cycloaspeptides. While considered generally safe as biocontrol agents, there are concerns about the potential environmental risks associated with their secondary metabolites, including cycloaspeptides. [] Further research is needed to fully assess the ecotoxicological effects of cycloaspeptides and develop strategies for mitigating potential negative impacts on the environment.

Q11: What analytical techniques are used to study cycloaspeptides?

A11: Various analytical techniques are employed to characterize and quantify cycloaspeptides. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS). [] Additionally, high-speed countercurrent chromatography (HSCCC) and preparative HPLC have been utilized for the isolation and purification of cycloaspeptides from complex mixtures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)